

# 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester structure

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## Compound of Interest

**Compound Name:** 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

**Cat. No.:** B566712

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## A Comprehensive Analysis for Advanced Synthetic Applications

**Authored by: A Senior Application Scientist**

### Abstract

This guide provides an in-depth technical overview of **4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester**, a versatile and increasingly important reagent in modern organic synthesis. We will delve into its structural attributes, synthesis, and characterization, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the practical application and mechanistic considerations of this compound.

## Introduction: The Emergence of a Key Building Block

**4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester**, with the chemical formula  $C_{17}H_{25}BO_3$ , has gained significant traction in the fields of medicinal chemistry and materials science.<sup>[1][2]</sup> Its utility stems from the unique combination of a stable, yet reactive, boronic acid pinacol ester functional group and the presence of a tetrahydropyran (THP) moiety. The pinacol

ester group offers enhanced stability compared to the corresponding boronic acid, facilitating purification and storage while still participating efficiently in a variety of cross-coupling reactions. The THP group, a saturated heterocyclic ether, can influence the steric and electronic properties of the molecule, and its presence is often found in bioactive compounds. This guide will explore the synthesis, characterization, and key applications of this valuable synthetic intermediate.

## Structural Elucidation and Physicochemical Properties

The structure of **4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester** consists of a central phenyl ring substituted at the 1-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 4-position with a tetrahydropyran-4-yl group.

Key Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>25</sub> BO <sub>3</sub>	[1]
Molecular Weight	288.19 g/mol	[3]
Appearance	Solid	[4]
Purity	≥ 95-97%	[2][4]
Storage	Inert atmosphere, room temperature	[3]

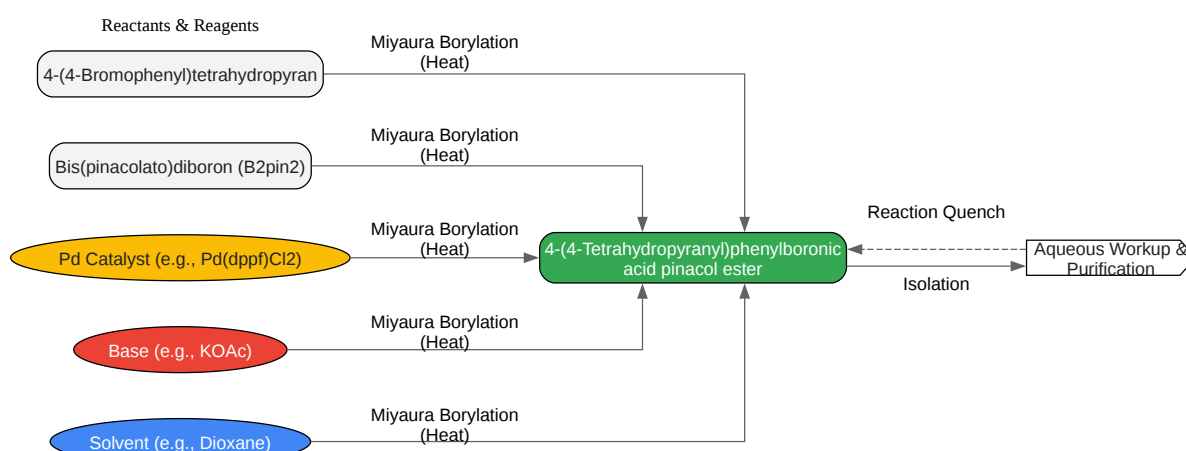
These properties highlight the compound's stability under standard laboratory conditions, a crucial factor for its reliable use in multi-step synthetic sequences.

## Synthesis and Mechanistic Considerations

The synthesis of **4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester** typically involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation. A common synthetic route starts from a readily available halo-substituted precursor.

## Illustrative Synthetic Workflow

A representative synthesis involves the reaction of a brominated precursor with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a suitable base.



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Caption: General workflow for the synthesis of the target compound.

## Step-by-Step Experimental Protocol (Exemplary)

- To a solution of 4-(4-bromophenyl)tetrahydropyran (1.0 equiv) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv) and a base like potassium acetate (3.0 equiv).

- De-gas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>) (0.03 equiv).
- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique like TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester**.

Disclaimer: This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.

## Structural Characterization

The identity and purity of **4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester** are confirmed using standard analytical techniques.

## Spectroscopic Data

Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic protons as doublets in the range of $\delta$ 7.2-7.8 ppm. Signals for the tetrahydropyran ring protons, typically multiplets between $\delta$ 1.6-4.1 ppm. A characteristic singlet for the twelve methyl protons of the pinacol group around $\delta$ 1.3 ppm.
$^{13}\text{C}$ NMR	Aromatic carbon signals in the range of $\delta$ 125-150 ppm. Signals for the tetrahydropyran ring carbons. A signal for the quaternary carbons of the pinacol group around $\delta$ 84 ppm and the methyl carbons around $\delta$ 25 ppm.
Mass Spec.	The molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass (288.1897 Da). <a href="#">[1]</a>

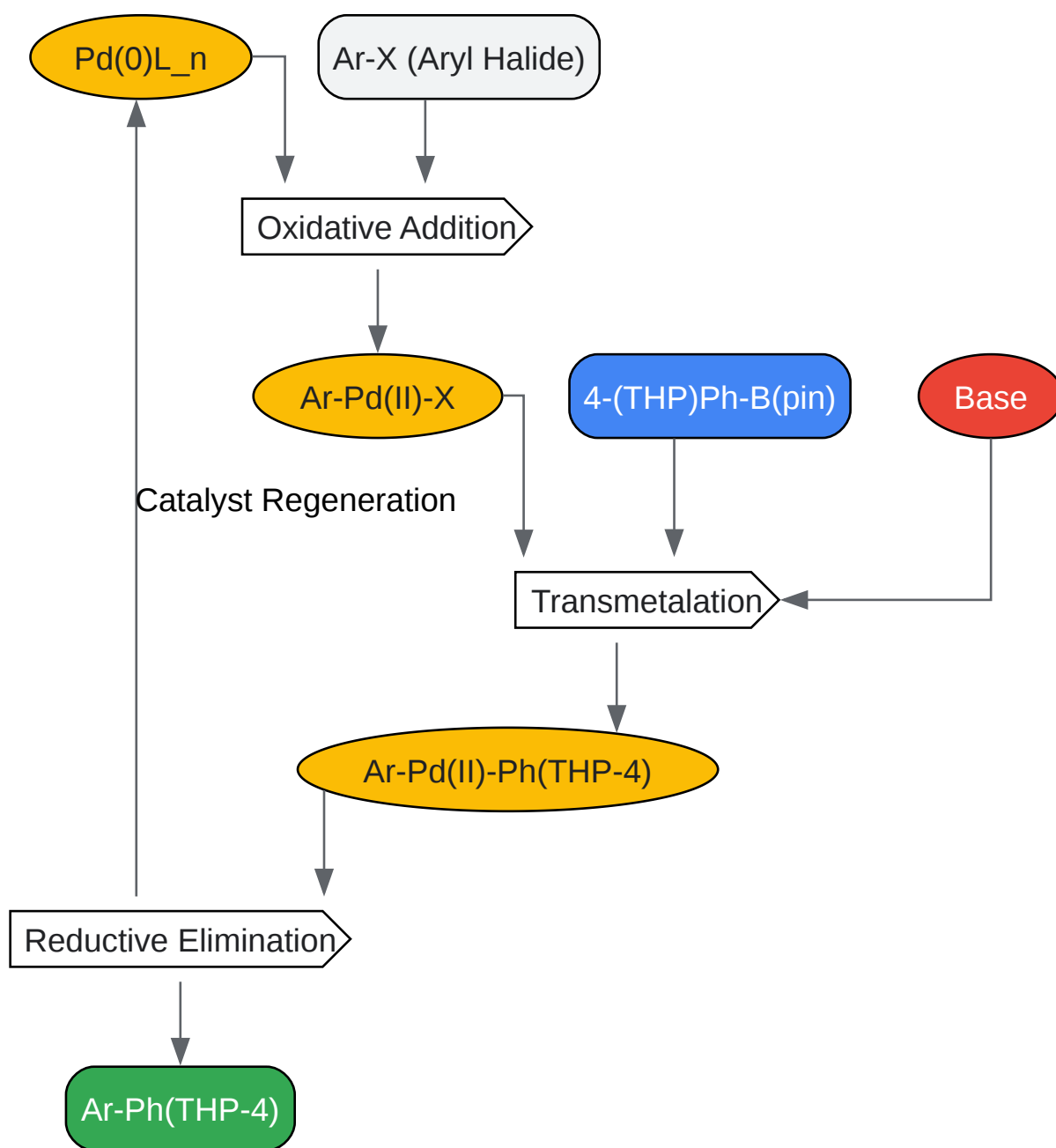
Note: Specific chemical shifts can vary depending on the solvent and instrument used.

## Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[\[5\]](#)[\[6\]](#) The pinacol ester serves as a stable and efficient coupling partner with a wide range of organic halides and triflates.

## Mechanistic Rationale

The Suzuki-Miyaura coupling cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a pinacol boronic ester can influence the transmetalation step, which is often rate-limiting.[\[5\]](#)



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The stability and handling advantages of pinacol boronic esters make them highly valuable in complex molecule synthesis, particularly in the pharmaceutical industry for the development of new therapeutic agents.<sup>[7][8]</sup>

## Sample Experimental Protocol for Suzuki-Miyaura Coupling

- In a reaction vessel, combine **4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester** (1.0 equiv), the desired aryl halide or triflate (1.2 equiv), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 equiv), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv).
- Add a suitable solvent system, such as a mixture of toluene and water.
- De-gas the mixture and then heat it to reflux under an inert atmosphere.
- Monitor the reaction until completion.
- After cooling, perform a standard aqueous workup.
- Purify the resulting biaryl product via column chromatography or recrystallization.

## Role in Drug Discovery and Materials Science

The tetrahydropyran motif is a common feature in many biologically active molecules and approved drugs. The ability to readily install the 4-(tetrahydropyran-4-yl)phenyl group onto various molecular scaffolds using **4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester** makes it a valuable tool in drug discovery programs.<sup>[7][8]</sup> Its application extends to the synthesis of novel organic materials where the properties of the resulting compounds can be fine-tuned by incorporating this specific substituent.

## Conclusion: A Versatile and Enabling Reagent

**4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester** has established itself as a cornerstone reagent in modern organic synthesis. Its stability, predictable reactivity, and the synthetic versatility it offers through the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for chemists in both academic and industrial settings. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from small-scale discovery to larger-scale process development.

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